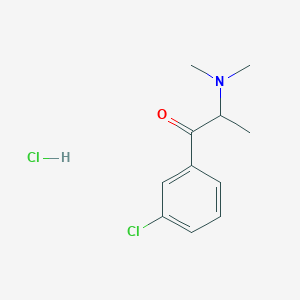![molecular formula C13H12FN3O3 B2760538 ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1375415-12-5](/img/structure/B2760538.png)
ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-fluorophenyl)-2-oxoacetate is a related compound with a molecular weight of 196.18 . It’s a liquid at room temperature and is typically stored in a dry environment .
Synthesis Analysis
While specific synthesis methods for your compound were not found, similar compounds such as Ethyl 2-(4-fluorophenyl)-2-oxoacetate are often used as starting reagents in the synthesis of more complex molecules .Molecular Structure Analysis
The InChI code for Ethyl 2-(4-fluorophenyl)-2-oxoacetate is 1S/C10H9FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 . This gives some insight into the molecular structure of the compound.Physical and Chemical Properties Analysis
Ethyl 2-(4-fluorophenyl)-2-oxoacetate has a refractive index of n20/D 1.5002 (lit.), a boiling point of 119-120 °C/18 mmHg (lit.), and a density of 1.126 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
π-Hole Tetrel Bonding Interactions
Ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate and its derivatives have been studied for their π-hole tetrel bonding interactions. In research by Ahmed et al. (2020), four triazole derivatives, including this compound, were synthesized and characterized. These compounds form self-assembled dimers in the solid state, establishing symmetrically equivalent O⋯π-hole tetrel bonding interactions. These interactions were analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules, further rationalized using molecular electrostatic potential (MEP) surface calculations (Ahmed et al., 2020).
Dimroth Rearrangement in Fused Triazolo[1,5-d]-1,2,4-triazine
Another application involves the Dimroth rearrangement in fused Triazolo[1,5-d]-1,2,4-triazine, using a parent compound synthesized from a derivative of this compound (Ezema et al., 2015).
Synthesis of Herbicide Carfentrazone-ethyl
An improved synthetic method for the herbicide carfentrazone-ethyl, utilizing this compound as a reagent, has been reported. This method demonstrated advantages like mild conditions, atom economy, low cost, and efficiency (Fan et al., 2015).
Synthesis of Hybrid Molecules with Antimicrobial Activities
The compound has been used in the synthesis of hybrid molecules containing various nuclei, showing potential antimicrobial, antilipase, and antiurease activities. This study by Başoğlu et al. (2013) highlights the versatile applications of this compound in medicinal chemistry (Başoğlu et al., 2013).
Click Chemistry and Synthesis of Triazoles
In a study by Chen et al. (2010), the compound was used in 'click chemistry' for the synthesis of fully substituted 1,2,3-triazoles. This highlights its role in facilitating straightforward and efficient synthetic routes in organic chemistry (Chen et al., 2010).
Sensor Development for Detection of Ions
This compound has also been applied in developing a bifunctional sensor based on Au-Fe3O4 nanoparticles for detecting Cd2+ ions. The sensor operates through coordination interaction between cadmium ions and the compound, indicating its application in analytical chemistry (Zhang et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHYUNJWHQLTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2760460.png)


methanone](/img/structure/B2760464.png)

![N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2760470.png)


![1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760473.png)

